molecular formula C16H12O5 B15250056 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione CAS No. 184885-96-9

1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione

Cat. No.: B15250056
CAS No.: 184885-96-9
M. Wt: 284.26 g/mol
InChI Key: YFWQNENHMSGIBO-UHFFFAOYSA-N
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Description

1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a hydroxyl group at the first position and methoxy groups at the sixth and seventh positions on the anthracene ring, with a quinone structure at the ninth and tenth positions. Anthraquinone derivatives are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the methylation of 1-hydroxyanthraquinone followed by selective demethylation to introduce the hydroxyl group at the desired position. The reaction typically requires the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of catalytic systems to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in experimental models.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with cellular proteins, enzymes, and DNA, leading to its biological effects.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways. .

Comparison with Similar Compounds

1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:

    Similar Compounds: 1,8-Dihydroxyanthraquinone, 1,4-Dihydroxyanthraquinone, and 1,5-Dihydroxyanthraquinone.

    Uniqueness: The presence of methoxy groups at the sixth and seventh positions and a hydroxyl group at the first position distinguishes it from other derivatives. .

Properties

CAS No.

184885-96-9

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1-hydroxy-6,7-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-20-12-6-9-10(7-13(12)21-2)16(19)14-8(15(9)18)4-3-5-11(14)17/h3-7,17H,1-2H3

InChI Key

YFWQNENHMSGIBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)OC

Origin of Product

United States

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